20-Hydroxylipoxin B4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

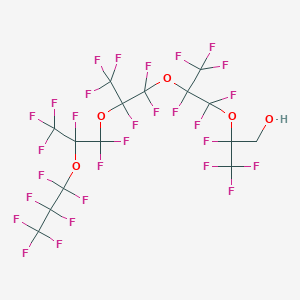

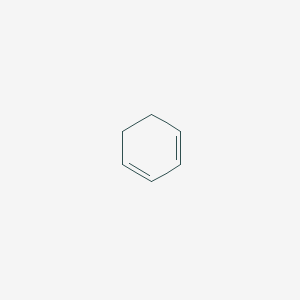

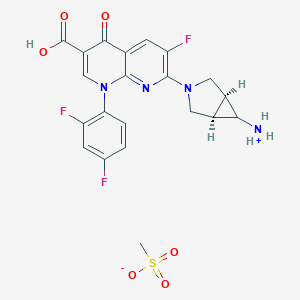

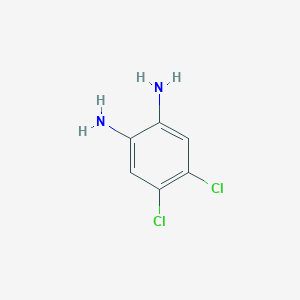

20-Hydroxylipoxin B4 (20-HXB4) is a metabolite of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in inflammation. 20-HXB4 is a potent lipid mediator that has been shown to have anti-inflammatory and pro-resolving effects in various biological systems. The purpose of

Applications De Recherche Scientifique

Role in Inflammation and Cancer

20-Hydroxylipoxin B4 is significant in the context of inflammation and cancer. Cytochrome P450 enzymes like CYP4A11, CYP4F2, and CYP4F3B hydroxylate arachidonic acid to form compounds including 20-HETE, which influences tumor progression, angiogenesis, and blood pressure regulation. Additionally, CYP4F3A catalyzes the ω-hydroxylation of leukotriene B4 to 20-hydroxy leukotriene B4, a process critical for regulating inflammatory responses (Johnson et al., 2015).

Effects on Memory and Neurological Health

In a study on type 1 diabetes mellitus in rats, 20-hydroxyecdysone (20E) was shown to improve memory deficits. It reversed conditions like significant memory loss and hippocampus damage in diabetic rats, suggesting its protective role in counteracting memory deficits, potentially through enhancing antioxidative ability in the brain (Xia et al., 2014).

Pharmacology and Medical Applications

20E, as an ecdysteroid, has applications in stimulating synthesis of protein and nucleic-acid in mammalian tissues, promoting metabolism, and regulating immunological functions and the central nervous system. It demonstrates antioxidative activity and potential benefits in alleviating hyperglycemia and hyperlipemia (Bi-ping, 2005).

Role in Vasoactivity and Natriuretic Effects

The formation of 20-Hydroxyeicosatetraenoic acid (20-HETE) in the human kidney, a derivative of 20-hydroxylipoxin B4, has specific effects on kidney vascular and tubular function influencing blood pressure control. CYP4F2 and CYP4A11 are key enzymes in converting arachidonic acid to 20-HETE, impacting renal functions like regulation of salt and water balance, and arterial blood pressure (Lasker et al., 2000).

Therapeutic Potential for Various Diseases

20-Hydroxyecdysone exhibits potential for treating neuromuscular, cardio-metabolic, and respiratory diseases. Its effects have been evaluated in early stage clinical trials, showing potential benefits due to its anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, and hepatoprotective properties. Its mechanism involves activation of the Mas1 receptor, a key component of the renin–angiotensin system (Dinan et al., 2021).

Propriétés

Numéro CAS |

148942-81-8 |

|---|---|

Nom du produit |

20-Hydroxylipoxin B4 |

Formule moléculaire |

C20H32O6 |

Poids moléculaire |

368.5 g/mol |

Nom IUPAC |

(5S,6E,8Z,10E,12E,14R,15S)-5,14,15,20-tetrahydroxyicosa-6,8,10,12-tetraenoic acid |

InChI |

InChI=1S/C20H32O6/c21-16-9-5-8-14-19(24)18(23)13-7-4-2-1-3-6-11-17(22)12-10-15-20(25)26/h1-4,6-7,11,13,17-19,21-24H,5,8-10,12,14-16H2,(H,25,26)/b3-1-,4-2+,11-6+,13-7+/t17-,18-,19+/m1/s1 |

Clé InChI |

ZOMUODAIBQTYLE-CFQAQKEBSA-N |

SMILES isomérique |

C(CC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O)CCO |

SMILES |

C(CCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O)CCO |

SMILES canonique |

C(CCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O)CCO |

Synonymes |

20-hydroxy-lipoxin B4 20-hydroxylipoxin B4 20-OH-LXB4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene](/img/structure/B119684.png)

![5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B119705.png)